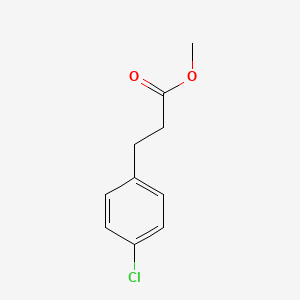
Methyl 3-(4-chlorophenyl)propanoate
Descripción general
Descripción
Methyl 3-(4-chlorophenyl)propanoate: is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzenepropanoic acid where a chlorine atom is substituted at the 4-position of the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize this compound involves the esterification of 3-(4-chlorophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Friedel-Crafts Acylation: Another approach is the Friedel-Crafts acylation of 4-chlorotoluene with succinic anhydride followed by esterification with methanol.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require strong nucleophiles such as ammonia (NH3) or amines.
Major Products Formed:
Oxidation Products: Carboxylic acids, such as 3-(4-chlorophenyl)propanoic acid.
Reduction Products: Alcohols or amines, depending on the specific reducing agent used.
Substitution Products: Various esters or amides, depending on the nucleophile involved.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-(4-chlorophenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of various pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biological studies to investigate the effects of chlorinated aromatic compounds on biological systems. It can be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: In medicinal chemistry, this compound is employed in the development of new drugs. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound finds applications in the production of dyes, fragrances, and other specialty chemicals. Its versatility makes it valuable in various industrial processes.
Mecanismo De Acción
The mechanism by which Methyl 3-(4-chlorophenyl)propanoate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary widely based on the context in which the compound is used.
Comparación Con Compuestos Similares
Methyl 3-(3-chlorophenyl)propanoate: Similar structure but with the chlorine atom at the 3-position of the benzene ring.
Methyl 3-(2-chlorophenyl)propanoate: Chlorine atom at the 2-position of the benzene ring.
Methyl 3-(4-bromophenyl)propanoate: Bromine atom at the 4-position of the benzene ring.
Uniqueness: Methyl 3-(4-chlorophenyl)propanoate is unique due to the specific position of the chlorine atom on the benzene ring, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound's properties and applications compared to its analogs.
Propiedades
IUPAC Name |
methyl 3-(4-chlorophenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDQMQUSUGZXMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2791328.png)
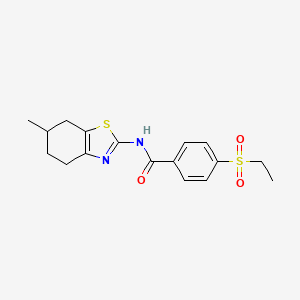
![1-(3,4-Dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2791335.png)
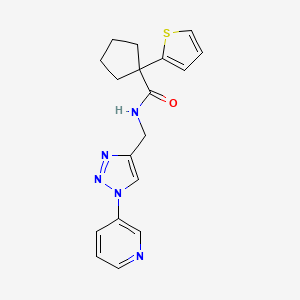
![2-(2-chlorophenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2791337.png)
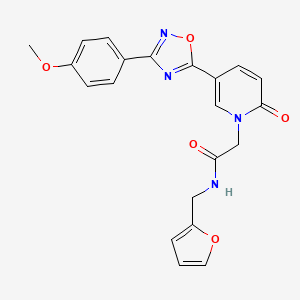

![(E)-methyl 2-(6-ethyl-2-((1-(methylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2791340.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2791341.png)
![N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2791342.png)
![[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-quinoxalin-2-ylmethanone](/img/new.no-structure.jpg)
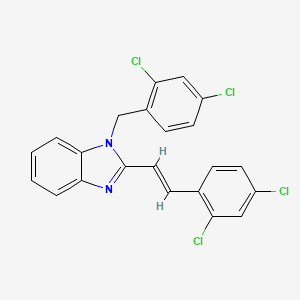
![9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B2791346.png)
![methyl 2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2791348.png)
